molecular formula C8H9IN2O B6228566 3-iodo-4-methylbenzohydrazide CAS No. 515153-82-9

3-iodo-4-methylbenzohydrazide

Cat. No.: B6228566
CAS No.: 515153-82-9
M. Wt: 276.1
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Description

3-Iodo-4-methylbenzohydrazide is a benzohydrazide derivative with the molecular formula C₈H₉IN₂O. Structurally, it consists of a benzohydrazide backbone substituted with an iodine atom at the 3-position and a methyl group at the 4-position of the benzene ring. The iodine atom introduces halogen bonding capabilities, while the methyl group enhances lipophilicity, influencing solubility and reactivity .

Synthesis typically involves the reaction of 3-iodo-4-methylbenzoic acid with hydrazine, often via an intermediate ester (e.g., methyl 3-iodo-4-methylbenzoate) under acidic or catalytic conditions .

Properties

CAS No.

515153-82-9

Molecular Formula

C8H9IN2O

Molecular Weight

276.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methylbenzohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 3-iodo-4-methylbenzoic acid.

    Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form 3-iodo-4-methylbenzohydrazide. This reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of 3-iodo-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 3-iodo-4-methylbenzoic acid, thionyl chloride, and hydrazine hydrate are used.

    Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, including controlled temperatures and solvent recycling.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Condensation: Aldehydes or ketones in the presence of an acid catalyst such as acetic acid.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Hydrazones: Products formed from the condensation of the hydrazide group with aldehydes or ketones.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.

Scientific Research Applications

3-Iodo-4-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Iodo vs. Methoxy and Methyl vs. Amino

  • This substitution may enhance solubility in polar solvents but reduce lipid membrane permeability compared to the methyl analog. The iodine atom retains halogen bonding utility .
  • This contrasts with the electron-withdrawing iodine in 3-iodo-4-methylbenzohydrazide, which may stabilize negative charge in deprotonated forms .

Schiff Base Derivatives

  • (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (C₁₅H₁₂N₃O₄, MW 298.28): Condensation of benzohydrazides with aldehydes yields Schiff bases, which exhibit planar conjugated systems. The nitro (-NO₂) and methoxy groups in this derivative enhance π-π stacking and metal coordination, making it relevant in catalysis or antimicrobial studies. In contrast, 3-iodo-4-methylbenzohydrazide lacks such conjugation but offers halogen-mediated interactions .
  • 4-Amino-N-(2-hydroxy-5-methoxy-benzylidene)benzohydrazide (C₁₅H₁₅N₃O₃, MW 285.30): The amino (-NH₂) and hydroxyl (-OH) groups introduce additional hydrogen-bonding sites, improving crystallinity and biological activity. This contrasts with the simpler 3-iodo-4-methylbenzohydrazide, which prioritizes steric and electronic effects from iodine and methyl groups .

Halogen-Substituted Analogs

  • The 4-methylbenzylidene moiety adds steric bulk compared to the parent hydrazide .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
3-Iodo-4-methylbenzohydrazide C₈H₉IN₂O 292.07 3-I, 4-CH₃ Halogen bonding, lipophilic
3-Iodo-4-methoxybenzohydrazide C₈H₉IN₂O₂ 308.07 3-I, 4-OCH₃ Enhanced polarity, H-bonding
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 4-N(CH₃)₂ Electron-donating, metal coordination
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide C₁₅H₁₂N₃O₄ 298.28 3-NO₂, 4-OCH₃ (Schiff base) Conjugation, antimicrobial potential
2-Iodo-N′-(4-methylbenzylidene)benzohydrazide C₁₅H₁₃IN₂O 356.19 2-I, 4-CH₃ (Schiff base) Steric effects, crystal engineering

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